molecular formula C20H24ClN3O3 B2659229 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide CAS No. 2034365-79-0

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide

Cat. No.: B2659229
CAS No.: 2034365-79-0
M. Wt: 389.88
InChI Key: VXPSGQWADNFQPK-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H24ClN3O3 and its molecular weight is 389.88. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3/c1-13-9-16(10-14(2)20(13)21)27-12-18(25)22-7-8-24-19(26)11-15-5-3-4-6-17(15)23-24/h9-11H,3-8,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPSGQWADNFQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NCCN2C(=O)C=C3CCCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)acetamide is of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H22ClN3O3C_{21}H_{22}ClN_3O_3, with a molecular weight of approximately 399.88 g/mol. Its structural complexity includes a chloro-substituted phenoxy group and a tetrahydrocinnoline moiety, which are significant for its biological interactions.

Biological Activity Overview

  • Antioxidant Activity :
    • The compound has been evaluated for its antioxidant properties. In related studies, compounds with similar structures demonstrated significant activity against free radicals. For instance, structures containing similar phenoxy groups showed IC50 values as low as 2.07 μM in DPPH radical scavenging assays .
  • Antimicrobial Properties :
    • Preliminary studies indicate potential antimicrobial effects. Compounds with similar phenolic structures have been noted for their antibacterial and antifungal activities, suggesting that this compound may exhibit similar properties.
  • Cytotoxicity :
    • The cytotoxic effects of related compounds have been studied extensively. For example, derivatives of tetrahydrocinnoline have shown selective cytotoxicity against various cancer cell lines, indicating that the target compound may also possess anticancer properties .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the compound is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Case Studies

  • Antioxidant Evaluation :
    • A study published in Molecules highlighted the antioxidant activity of structurally related compounds, emphasizing the role of the phenoxy group in enhancing radical scavenging capabilities .
CompoundIC50 (μM)
4a2.07
4b2.25
4c2.29
Trolox2.30
  • Cytotoxicity Assays :
    • Research on tetrahydrocinnoline derivatives has shown varying degrees of cytotoxicity across different cancer cell lines. For instance, certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.